molecular formula C10H7BrO4 B060422 5-Bromo-6-hydroxy-7-methoxycoumarin CAS No. 172427-04-2

5-Bromo-6-hydroxy-7-methoxycoumarin

Cat. No. B060422
M. Wt: 271.06 g/mol
InChI Key: FZABKNPGZYCBCP-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxy-7-methoxycoumarin is a derivative of coumarin . It has a molecular formula of C10H7BrO4 . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, and they are widely found in various natural plants as well as microbial metabolites . Many coumarin derivatives have good biological activity and application value in fluorescent probes .


Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their biological activity and application value . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-hydroxy-7-methoxycoumarin consists of a bromine atom, a hydroxy group, and a methoxy group attached to a coumarin core . The coumarin core structure is 1,2-benzopyranone .

Scientific Research Applications

  • Anticancer Activity : Coumarin and its derivatives, including 5-Bromo-6-hydroxy-7-methoxycoumarin, have shown potential in anticancer applications. Studies report the synthesis of substituted coumarin derivatives and their evaluation for in vitro cytotoxic activity against cancer cell lines (Bakare, 2021).

  • Photolabile Protecting Group for Aldehydes and Ketones : This compound has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. Its utility in releasing protected compounds upon exposure to light could have implications in controlled drug delivery (Lu et al., 2003).

  • Quantitative Analysis in Chromatography : It has been explored as a derivatizing reagent for fatty acids, demonstrating its potential for quantitative analysis in high-performance liquid chromatography (Ertel & Carstensen, 1987).

  • Structural Studies and Spectroscopy : Research on the crystal structures and spectroscopic properties of coumarin derivatives, including 5-Bromo-6-hydroxy-7-methoxycoumarin, contributes to a deeper understanding of these compounds and their potential applications (Tiouabi et al., 2020).

  • Anticancer Agents : Studies have synthesized bromo derivatives of 5-hydroxycoumarin, including compounds related to 5-Bromo-6-hydroxy-7-methoxycoumarin, for evaluation as potential anticancer agents against human cancer cell lines (Ostrowska et al., 2017).

  • Fluorescent Derivatization in Liquid Chromatography : This compound has been synthesized as a fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography, demonstrating its utility in enhancing detection sensitivity (Takadate et al., 1992).

Future Directions

Coumarin derivatives have been the subject of extensive research due to their biological activity and application value . Future research may focus on exploring their synthetic routes, investigating their mechanisms of action, and developing their industrial production . They may also be studied for their potential applications in treating various diseases, including cancer .

properties

IUPAC Name

5-bromo-6-hydroxy-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c1-14-7-4-6-5(9(11)10(7)13)2-3-8(12)15-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZABKNPGZYCBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169282
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-hydroxy-7-methoxycoumarin

CAS RN

172427-04-2
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-6-hydroxy-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Kolodziej, O Kayser, HJ Woerdenbag… - … für Naturforschung C, 1997 - degruyter.com
… coumarins were avail able as reference samples in the research group of HK The synthetic derivatives 5-formyl-6-hydroxy-7-methoxycoumarin, 5-bromo-6-hydroxy-7methoxycoumarin, 8…
Number of citations: 79 www.degruyter.com
R Edenharder, C Speth, M Decker, H Kolodziej… - Mutation Research …, 1995 - Elsevier
… Although fairly potent, 5bromo-6-hydroxy-7-methoxycoumarin did not show such exceptionally high antimutagenic activity. Apart from this study, only a few other authors have …
Number of citations: 35 www.sciencedirect.com
HKO Kayser, HJ Woerdenbagb, W van Udenb, N Pras
Number of citations: 0

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